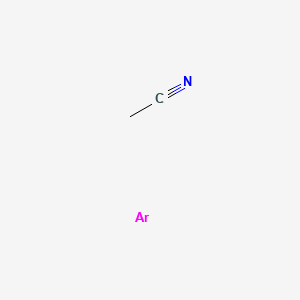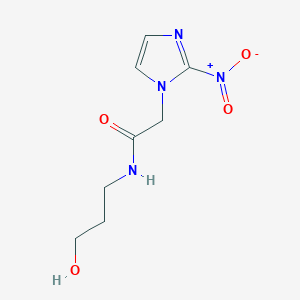
4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyridinone, 2,3-dihydro-2-phényl-1-(phénylméthyl)- est un composé hétérocyclique qui appartient à la classe des pyridinones. Ce composé est caractérisé par un cycle pyridinone fusionné à un groupe dihydro-phényle et un substituant phénylméthyle.
Méthodes De Préparation
La synthèse de 4(1H)-Pyridinone, 2,3-dihydro-2-phényl-1-(phénylméthyl)- peut être réalisée selon plusieurs méthodes. Une voie synthétique courante implique la condensation de 2-naphthol, de formaldéhyde et d'amines primaires en présence d'un nanocatalyseur magnétique à base biologique tel que Fe3O4@nano-cellulose/TiCl. Cette méthode est avantageuse en raison de son rendement élevé, de son temps de réaction court et de son caractère écologique . Une autre approche implique une réaction monotope à trois composants utilisant de l'aniline substituée, de la formaline et du β-naphthol .
Analyse Des Réactions Chimiques
4(1H)-Pyridinone, 2,3-dihydro-2-phényl-1-(phénylméthyl)- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en amines.
Applications de la recherche scientifique
4(1H)-Pyridinone, 2,3-dihydro-2-phényl-1-(phénylméthyl)- présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, notamment pour ses propriétés anti-inflammatoires et antimicrobiennes potentielles.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 4(1H)-Pyridinone, 2,3-dihydro-2-phényl-1-(phénylméthyl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes, modulant ainsi les voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4(1H)-Pyridinone, 2,3-dihydro-2-phényl-1-(phénylméthyl)- peut être comparé à d'autres composés similaires tels que :
1H-Indène, 2,3-dihydro-2-phényl-1-(phénylméthyl)- : Ce composé a une structure similaire mais diffère dans le système cyclique, ce qui conduit à des propriétés chimiques et des applications différentes.
2,3-dihydro-2-substitué-1H-naphtho[1,2-e][1,3]oxazine : Ce composé présente également un groupe dihydro-phényle mais possède des substituants et des applications différents
Propriétés
IUPAC Name |
1-benzyl-2-phenyl-2,3-dihydropyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-12,18H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFYWYJDBPMYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466245 |
Source


|
| Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152873-62-6 |
Source


|
| Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)

![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)






![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)


